Rhamnetin 3-galactoside

Description

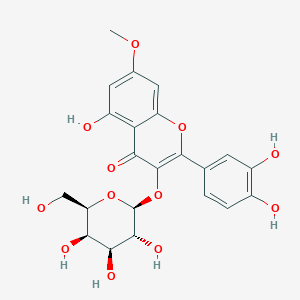

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22O12 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 |

InChI Key |

PHEWILLIAJUBQE-UVHBULKNSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Rhamnetin 3-galactoside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites found throughout the plant kingdom. As a derivative of the flavonol rhamnetin, it is characterized by a galactose sugar moiety attached to the rhamnetin backbone. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources, historical discovery, and analytical methodologies for this compound, aimed at supporting further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound and its derivatives have been identified in a variety of plant species. The primary sources are concentrated in the genera Rhamnus, Euphorbia, and Typha.

Table 1: Natural Sources and Quantitative Data of this compound and Related Glycosides

| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation(s) |

| Rhamnus petiolaris | Rhamnaceae | Berries | Rhamnetin 3-O-[3''-O-(p-coumaroyl)-alpha-L-rhamnopyranosyl(1-->3)- alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside | Not specified | |

| Typha angustifolia L. | Typhaceae | Herbs | This compound | Not specified | [1] |

| Euphorbia prostrata | Euphorbiaceae | Whole Plant | This compound | Reported as present | [2] |

| Euphorbia hypericifolia | Euphorbiaceae | Whole Plant | This compound | Reported as present | [2] |

| Opuntia ficus-indica | Cactaceae | Cladodes, Pulps, Peels | Isorhamnetin-3-O-rutinoside | Cladodes: 703.33 ± 28.45 mg/100 g DW; Pulps: 271.39 ± 25.59 mg/100 g DW; Peels: 254.51 ± 31.03 mg/100 g DW | [3] |

| Opuntia ficus-indica | Cactaceae | Cladodes, Pulps, Peels | Isorhamnetin-3-O-glucoside | Cladodes: 149.71 ± 10.13 mg/100 g DW; Pulps: 184.14 ± 14.91 mg/100 g DW; Peels: 223.66 ± 14.44 mg/100 g DW | [3] |

| Hippophae rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | Isorhamnetin-3-O-rutinoside | 96.4–228 mg/100 g DW | [3] |

| Hippophae rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | Isorhamnetin-3-O-glucoside | 62.0–217.0 mg/100 g DW | [3] |

Discovery and Historical Context

The discovery of rhamnetin, the aglycone of this compound, can be traced back to the work of Austrian chemist Josef Herzig (1853–1924)[4]. However, the specific first isolation and characterization of this compound is not definitively documented in readily available literature.

Early phytochemical investigations of the Rhamnus genus, dating back to at least 1986, led to the isolation of several free flavonoid aglycones, including isorhamnetin, a closely related compound to rhamnetin, from Rhamnus lycioides[5]. A more complex derivative, rhamnetin 3-O-[3''-O-(p-coumaroyl)-alpha-L-rhamnopyranosyl(1-->3)- alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside, was isolated from the berries of Rhamnus petiolaris and reported in 1994. The identification of these related and more complex structures suggests that the simpler this compound was likely known to researchers in the field around or before this time.

The timeline below illustrates the logical progression from the discovery of the core flavonoid structure to the identification of its various glycosidic forms.

Figure 1. Logical timeline of the discovery of rhamnetin and its glycosides.

Experimental Protocols

The isolation and characterization of this compound from natural sources typically involve a series of chromatographic and spectroscopic techniques.

General Extraction and Isolation Workflow

The general workflow for obtaining purified this compound from a plant matrix is outlined below.

Figure 2. General workflow for the extraction and isolation of this compound.

Detailed Methodologies

1. Extraction:

-

Plant Material: Dried and powdered plant material (e.g., 1 kg of Typha angustifolia herbs) is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

4. Structure Elucidation:

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is used to determine the purity of the isolated compound and to obtain its UV-Vis spectrum, which is characteristic of the flavonoid structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound and to obtain fragmentation patterns that provide information about the structure of the aglycone and the sugar moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are the most powerful tools for the complete structural elucidation of the compound. The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the unambiguous determination of the aglycone structure, the identity and configuration of the sugar, and the point of glycosylation.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by modifications to create the rhamnetin aglycone, and finally, the attachment of a galactose unit.

Phenylpropanoid and Flavonoid Biosynthesis Pathway

The core C6-C3-C6 skeleton of flavonoids is synthesized from phenylalanine. A series of enzymatic reactions leads to the formation of naringenin, a key intermediate. Further modifications, including hydroxylations and methylations, produce the rhamnetin aglycone.

Biosynthesis of UDP-Galactose

The galactose moiety is transferred from an activated sugar donor, UDP-galactose. UDP-galactose is synthesized from UDP-glucose through the action of the enzyme UDP-glucose 4-epimerase.

Final Glycosylation Step

The final step in the biosynthesis of this compound is the transfer of the galactose unit from UDP-galactose to the 3-hydroxyl group of the rhamnetin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

Figure 3. Biosynthetic pathway of this compound.

Conclusion

This compound is a flavonoid of significant interest due to its presence in various medicinal plants and its potential pharmacological activities. This technical guide has provided a comprehensive overview of its natural sources, the historical context of its discovery, detailed experimental protocols for its isolation and characterization, and its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and other related flavonoid glycosides. The continued exploration of these natural compounds holds promise for the discovery of novel therapeutic agents.

References

- 1. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]

- 4. Rhamnetin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Rhamnetin 3-galactoside Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biosynthetic pathway of Rhamnetin 3-galactoside, a flavonoid glycoside found in various plant species[1][2]. Flavonoids, a class of secondary metabolites, are of significant interest to the food and biomedical industries due to their numerous beneficial effects, including antimicrobial, anti-inflammatory, and anticancer activities[3]. This guide delves into the core enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for enzyme characterization, and provides visual diagrams of the pathway and experimental workflows.

The Core Biosynthetic Pathway

This compound biosynthesis is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The synthesis proceeds through a series of enzymatic reactions to produce the flavonol quercetin. Quercetin then undergoes two key modifications: a methylation to form rhamnetin, followed by a glycosylation to yield this compound.

-

Formation of the Flavonol Core (Quercetin): The pathway begins with phenylalanine and proceeds through intermediates like naringenin chalcone and naringenin. A series of hydroxylations and the action of flavonol synthase (FLS) lead to the formation of quercetin[4].

-

Methylation of Quercetin: Rhamnetin is 7-O-methylquercetin, meaning a methyl group is transferred to the hydroxyl group at the 7th position of the quercetin A ring[5][6]. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT)[7][8][9]. O-methylation is a crucial modification that can increase the hydrophobicity, stability, and bioavailability of flavonoids[8].

-

Glycosylation of Rhamnetin: The final step is the attachment of a galactose molecule to the 3-hydroxyl group of rhamnetin. This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT), which utilizes UDP-galactose as the sugar donor[10]. Glycosylation enhances the solubility and stability of flavonoid compounds[10][11].

The overall biosynthetic pathway is visualized below.

Key Enzymes: Properties and Quantitative Data

The final two steps in the biosynthesis are catalyzed by an O-methyltransferase and a UDP-glycosyltransferase. While the specific enzymes responsible for this compound formation have not been fully characterized in all plants, data from homologous enzymes acting on similar substrates provide valuable insights.

Plant OMTs are classified into two main sub-groups: caffeoyl coenzyme A OMTs (CCoAOMTs) and caffeic acid OMTs (COMTs)[7][8]. Flavonoid OMTs (FOMTs) typically belong to the COMT class[9]. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid[9]. While a plant-derived Q7OMT has not been extensively studied, a 7-O-methyltransferase from Streptomyces avermitilis (SaOMT-2) has been shown to effectively methylate the 7-hydroxyl group of quercetin[12][13].

Table 1: Substrate Specificity of a Representative Flavonoid 7-O-Methyltransferase (SaOMT-2)

| Substrate | Relative Activity (%) | Product |

|---|---|---|

| Daidzein | 100 | 7-O-methyldaidzein |

| Quercetin | ~80 | Rhamnetin (7-O-methylquercetin) |

| Naringenin | ~75 | Sakuranetin |

| Kaempferol | ~60 | 7-O-methylkaempferol |

| Isorhamnetin | ~40 | 7,3'-di-O-methylquercetin |

Data adapted from Hahn et al. (2006), showing relative methylation rates by E. coli expressing SaOMT-2[12].

The glycosylation of flavonoids is catalyzed by UDP-glycosyltransferases (UGTs), which belong to family GT-1 of the CAZy classification system[11]. These enzymes transfer a sugar moiety from an activated UDP-sugar donor to the flavonoid aglycone[10]. Several flavonol 3-O-galactosyltransferases have been identified in plants[14]. For instance, MrUGT78W1 from Morella rubra was identified as a functional UDP-galactosyltransferase that produces quercetin 3-O-galactoside[14]. The kinetic parameters of this enzyme provide a model for the expected properties of a Rhamnetin 3-O-Galactosyltransferase.

Table 2: Kinetic Properties of a Representative Flavonol 3-O-Galactosyltransferase (MrUGT78W1)

| Substrate | Sugar Donor | K_m_ (µM) | V_max_ (pkat/mg protein) | k_cat_/K_m_ (s⁻¹ M⁻¹) |

|---|---|---|---|---|

| Quercetin | UDP-Galactose | 11.5 ± 1.1 | 148.9 ± 3.8 | 13,000 |

| Kaempferol | UDP-Galactose | 12.3 ± 1.8 | 115.6 ± 5.6 | 9,400 |

| Myricetin | UDP-Galactose | 21.3 ± 1.9 | 100.2 ± 3.9 | 4,700 |

Data adapted from Sun et al. (2021) for the enzyme MrUGT78W1 from Morella rubra[14].

Experimental Protocols for Enzyme Characterization

The functional characterization of the enzymes in the this compound pathway involves gene identification, heterologous protein expression, and in vitro enzymatic assays coupled with analytical product verification.

References

- 1. This compound | 62858-07-5 | MCA85807 [biosynth.com]

- 2. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound Rhamnetin (FDB002829) - FooDB [foodb.ca]

- 6. Rhamnetin - Wikipedia [en.wikipedia.org]

- 7. maxapress.com [maxapress.com]

- 8. maxapress.com [maxapress.com]

- 9. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

Rhamnetin 3-galactoside: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Rhamnetin 3-galactoside, a naturally occurring flavonoid glycoside. The information presented herein is intended to support research and development efforts in the fields of pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a flavonoid, specifically a glycoside of the flavonol rhamnetin. The galactose moiety is attached at the 3-position of the rhamnetin backbone.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| Synonyms | Rhamnetin-3-O-galactoside, 62858-07-5 | [1][2] |

| Molecular Formula | C22H22O12 | [2] |

| Molecular Weight | 478.4 g/mol | [2] |

| Physical Form | Powder | [2] |

| Purity | ≥ 98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Melting Point | Not explicitly available in the provided search results. | |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 12 | [1] |

Biological Activities and Signaling Pathways

This compound and its aglycone, rhamnetin, have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Rhamnetin and its glycosides have demonstrated potent anti-inflammatory properties. The primary mechanism involves the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.

Signaling Pathway:

The anti-inflammatory effects of rhamnetin are significantly mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Rhamnetin and its glycosides can inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4][5][6][7]

-

MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in inflammation.[8][9] Rhamnetin has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, leading to a reduction in the production of inflammatory mediators.[8]

Diagram 1: this compound's role in anti-inflammatory signaling.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Mechanism of Action:

The antioxidant activity of this compound is primarily due to the hydroxyl groups on its aromatic rings, which can donate a hydrogen atom to free radicals, thereby neutralizing them. Additionally, it can enhance the activity of endogenous antioxidant enzymes.

References

- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Rhamnetin and its Glycosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies on Rhamnetin 3-galactoside are limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro mechanisms of its aglycone, Rhamnetin, and related glycosides, such as Rhamnetin 3-O-α-rhamnoside. The biological activities of flavonoid glycosides are often attributed to their aglycone form, which is released upon hydrolysis. Therefore, the mechanisms detailed for Rhamnetin are considered highly relevant to the potential actions of this compound.

Executive Summary

Rhamnetin, a naturally occurring O-methylated flavonoid, demonstrates a wide range of pharmacological activities in vitro, including anti-inflammatory, antioxidant, and anticancer effects.[1] These effects are primarily mediated through the modulation of key cellular signaling pathways. As a glycoside, this compound is expected to exhibit similar biological activities, potentially with altered bioavailability and potency, upon enzymatic hydrolysis to its aglycone, Rhamnetin. This document synthesizes the current understanding of the in vitro mechanisms of action of Rhamnetin and its related glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Anti-inflammatory Activity

Rhamnetin and its glycosides exert potent anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.

2.1.1 Inhibition of the NF-κB Signaling Pathway

A central mechanism of the anti-inflammatory action of Rhamnetin and its rhamnoside counterpart is the inhibition of the IKKβ/NF-κB signaling pathway.[2] In inflammatory conditions, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65 subunit) to translocate from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes.

Rhamnetin 3-O-α-rhamnoside has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of NF-κB p65.[2] This leads to a downstream reduction in the expression of NF-κB target genes, such as cyclooxygenase-2 (COX-2), and the release of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

2.1.2 Modulation of MAPK Signaling

Rhamnetin also mediates its anti-inflammatory effects through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK).[3] These pathways are crucial in regulating the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). Rhamnetin has been found to bind with high affinity to JNK1 and p38 MAPK, suppressing their activation in LPS-stimulated macrophages.[3]

2.1.3 Reduction of Inflammatory Mediators

In vitro studies have consistently demonstrated that Rhamnetin significantly suppresses the production of key inflammatory mediators in a dose-dependent manner. In LPS- and pathogen-stimulated macrophages, Rhamnetin inhibits the release of nitric oxide (NO), TNF-α, IL-6, and macrophage inflammatory proteins (MIP-1 and MIP-2).[3][4]

Quantitative Data: Anti-inflammatory Effects of Rhamnetin and its Glycosides

| Compound | Cell Line | Stimulant | Target | Effect | Concentration(s) | Citation |

| Rhamnetin | RAW 264.7 | CRAB | NO Production | 22.3% - 77.5% inhibition | 3.1 µM - 50 µM | [4] |

| Rhamnetin | RAW 264.7 | CRAB | IL-6 Production | 5.4% - 74.4% inhibition | 3.1 µM - 50 µM | [4] |

| Rhamnetin | RAW 264.7 | E. coli | NO Production | 11.6% - 78.2% inhibition | 1.6 µM - 50 µM | [4] |

| Rhamnetin | RAW 264.7 | E. coli | IL-6 Production | 12.9% - 92.5% inhibition | 6.3 µM - 50 µM | [4] |

| Rhamnetin 3-O-α-rhamnoside | HepG2 | Thioacetamide | TNF-α Release | Significant reduction | 0.02 mM, 0.04 mM | [2] |

| Rhamnetin 3-O-α-rhamnoside | HepG2 | Thioacetamide | IL-6 Release | Significant reduction | 0.02 mM, 0.04 mM | [2] |

Antioxidant Activity

Rhamnetin demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.

2.2.1 ROS Scavenging and Modulation of Oxidative Stress

In models of thioacetamide-induced oxidative stress in HepG2 cells, Rhamnetin 3-O-α-rhamnoside has been shown to dose-dependently decrease intracellular ROS levels.[2] This direct antioxidant effect helps to mitigate cellular damage.

2.2.2 Upregulation of Antioxidant Enzymes

Beyond direct scavenging, Rhamnetin can enhance the cellular antioxidant defense system. Studies have shown that Rhamnetin treatment increases the expression of key antioxidant enzymes such as Catalase (CAT) and Manganese Superoxide Dismutase (Mn-SOD).[5] This suggests a mechanism that involves the activation of transcription factors like Nrf2, which is a master regulator of the antioxidant response.[6]

Quantitative Data: Antioxidant Effects of Rhamnetin Glycosides

| Compound | Cell Line | Stressor | Effect | Concentration(s) | Citation |

| Rhamnetin 3-O-α-rhamnoside | HepG2 | Thioacetamide | Dose-dependent decrease in ROS | 0.02, 0.04, 0.06 mM | [2] |

Anticancer Activity

Rhamnetin exhibits anticancer effects through the induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways.[7]

2.3.1 Induction of Apoptosis

Rhamnetin has been shown to induce apoptosis in various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer cells.[5][8] The pro-apoptotic mechanism involves:

-

Mitochondrial (Intrinsic) Pathway: Rhamnetin modulates the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[7]

-

Extrinsic Pathway: It can upregulate death receptors like Fas, leading to the activation of caspase-8.[7]

-

p53-Dependent Pathway: In MCF-7 cells, Rhamnetin treatment significantly increases the expression of the tumor suppressor protein p53.[8]

2.3.2 Modulation of the miR-34a/Notch-1 Axis

A key mechanism in breast cancer cells involves the upregulation of p53, which in turn promotes the expression of microRNA-34a (miR-34a).[8] miR-34a then suppresses its downstream target, Notch-1, a protein often implicated in cancer cell proliferation and survival. This cascade ultimately contributes to the inhibition of cell proliferation and induction of apoptosis.[8]

2.3.3 Inhibition of Pro-Survival Pathways

Rhamnetin has been found to suppress pro-survival signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7] By inhibiting the phosphorylation of Akt, Rhamnetin can prevent the nuclear exclusion of pro-apoptotic transcription factors like FoxO3a, allowing them to initiate the transcription of apoptotic genes like Bim.[6]

Quantitative Data: Anticancer Effects of Rhamnetin

| Compound | Cell Line | Effect | Concentration(s) | Citation |

| Rhamnetin | MCF-7 | Significant increase in p53 expression | 20 µM, 25 µM | [8] |

| Rhamnetin | MCF-7 | Dose- and time-dependent inhibition of cell proliferation | Not specified | [8] |

| Rhamnetin | MCF-7 | Dose- and time-dependent induction of caspase-3/9 activity | Not specified | [8] |

| Isorhamnetin-3-O-rhamnoside | MCF-7 | 51% inhibition of cell proliferation | 160 µM | [9] |

Signaling Pathway and Workflow Visualizations

Signaling Pathway Diagrams

Caption: Rhamnetin inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.

Caption: Rhamnetin induces apoptosis via the p53/miR-34a/Notch-1 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing the in vitro anti-inflammatory and antioxidant effects.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (HepG2) or murine macrophage (RAW 264.7) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (e.g., 0.02, 0.04, 0.06 mM) for a specified time (e.g., 1-2 hours). Subsequently, an inflammatory stimulus such as Thioacetamide (TAA) or Lipopolysaccharide (LPS) is added, and cells are incubated for a further period (e.g., 16-24 hours).[2][4]

Western Blot Analysis

-

Objective: To quantify the expression levels of key signaling proteins.

-

Procedure:

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.

-

Transfer: Proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-IKKα/β, IκBα, p-IκBα, NF-κB p65, COX-2, p53, GAPDH).

-

Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control like GAPDH.[2][8]

-

Cytokine and Nitric Oxide Measurement

-

Objective: To measure the levels of secreted pro-inflammatory mediators.

-

Procedure (ELISA for TNF-α, IL-6):

-

Culture supernatants from treated cells are collected.

-

The concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

-

-

Procedure (Griess Assay for Nitric Oxide):

-

Culture supernatants are mixed with an equal volume of Griess reagent.

-

After a short incubation period, the absorbance is measured at approximately 540 nm.

-

The nitrite concentration is calculated from a sodium nitrite standard curve.[4]

-

Intracellular ROS Measurement

-

Objective: To quantify intracellular reactive oxygen species.

-

Procedure:

-

After treatment, cells are washed with PBS.

-

Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium for 20-30 minutes at 37°C.

-

After incubation, cells are washed again to remove excess probe.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.[2]

-

Conclusion

The in vitro evidence strongly supports that Rhamnetin, the aglycone of this compound, is a potent modulator of cellular signaling pathways involved in inflammation, oxidative stress, and cancer. Its mechanism of action is multifaceted, involving the inhibition of the pro-inflammatory NF-κB and MAPK pathways, enhancement of endogenous antioxidant defenses, and induction of apoptosis in cancer cells via the p53/miR-34a/Notch-1 axis. While data on this compound itself is sparse, it is scientifically plausible that it serves as a pro-drug, releasing the active Rhamnetin aglycone in a cellular environment. Further research is imperative to directly characterize the activity of this compound, including its rate of hydrolysis, cellular uptake, and comparative potency against its aglycone. Such studies will be crucial for its potential development as a therapeutic agent.

References

- 1. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medscidiscovery.com [medscidiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

Rhamnetin 3-Galactoside: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin 3-galactoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest due to its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory activities of this compound and its aglycone, rhamnetin. We delve into the molecular mechanisms, present quantitative data from relevant studies, detail key experimental protocols, and visualize the complex signaling pathways involved. This document serves as a foundational resource for researchers exploring the potential of this compound in the development of novel therapeutic agents for oxidative stress and inflammation-related pathologies.

Introduction to this compound

This compound is a naturally occurring O-methylated flavonoid, a class of secondary metabolites known for their wide range of pharmacological activities.[3] It is the 3-O-glycoside of rhamnetin, which itself is a metabolite of the well-studied flavonoid, quercetin. Structurally, it consists of the rhamnetin aglycone linked to a galactose sugar moiety.[1] Flavonoids, in general, are recognized for their potent antioxidant and anti-inflammatory effects.[3] The glycosylation of flavonoids can significantly impact their bioavailability, solubility, and biological activity. While research on this compound is still developing, studies on the aglycone rhamnetin and closely related isorhamnetin glycosides provide substantial evidence for its therapeutic potential.[4][5]

Antioxidant Properties

The antioxidant capacity of flavonoids like this compound is a cornerstone of their therapeutic potential, enabling them to counteract the detrimental effects of reactive oxygen species (ROS).

Mechanisms of Antioxidant Action

Rhamnetin and its glycosides exert their antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the flavonoid structure can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. Numerous in vitro studies have demonstrated the strong radical-scavenging properties of isorhamnetin glycosides using assays like DPPH and ABTS.[4][6]

-

Upregulation of Endogenous Antioxidant Enzymes: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD).[7][9] Isorhamnetin has been shown to protect against oxidative stress by activating Nrf2 and inducing the expression of its target genes.[8] Isorhamnetin-3-O-galactoside has been observed to augment the nuclear level of Nrf2 in response to CCl4-induced hepatic damage.[7]

Quantitative Antioxidant Data

The following table summarizes quantitative data on the antioxidant activity of rhamnetin and related isorhamnetin glycosides. Data for this compound specifically is limited in the current literature; therefore, data from its aglycone and structurally similar compounds are included for comparative purposes.

| Compound/Extract | Assay | Result | Reference |

| Isorhamnetin-3-O-rhamnoside | Antioxidant Activity | Moderate | [10] |

| Rhamnetin (100 µg/kg) | Malondialdehyde (MDA) Level | Decreased elevated MDA levels in vivo | [9] |

| Rhamnetin (100 & 200 µg/kg) | Superoxide Dismutase (SOD) Activity | Increased reduced SOD activity in vivo | [9] |

| Rhamnetin (100 & 200 µg/kg) | Catalase (CAT) Activity | Increased reduced CAT activity in vivo | [9] |

| Isorhamnetin Glycosides | DPPH & ONOO- scavenging | Significant activity | [4] |

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (like certain flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. This compound and its congeners have demonstrated significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling cascades:

-

Inhibition of NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[12] Isorhamnetin 3-O-galactoside has been shown to inhibit the HMGB1-mediated activation of NF-κB.[4] It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the translocation of NF-κB to the nucleus.[7]

-

Modulation of MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation.[4] Rhamnetin and isorhamnetin 3-O-galactoside can suppress the phosphorylation of these kinases, thus down-regulating the inflammatory response.[4][7][13]

-

Reduction of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, these compounds effectively reduce the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[4][7][14]

Quantitative Anti-inflammatory Data

The following table summarizes key quantitative findings on the anti-inflammatory effects of rhamnetin and isorhamnetin glycosides.

| Compound | Model / Stimulant | Target / Effect | Concentration / Dose | Result | Reference |

| Isorhamnetin 3-O-galactoside | Human Endothelial Cells | HMGB1 Release | 5 µM | Significant inhibition | [4] |

| Isorhamnetin 3-O-galactoside | Mice / HMGB1 | NF-κB Activation & TNF-α Production | 4.8 mg/mouse | Inhibition | [4] |

| Isorhamnetin 3-O-galactoside | Mice / CCl4 | iNOS & COX-2 Expression | 100 mg/kg | Attenuated increases | [7] |

| Isorhamnetin 3-O-galactoside | Mice / CCl4 | JNK, ERK, p38 Phosphorylation | 100 mg/kg | Reduced increases | [7] |

| Rhamnetin | RAW 264.7 Cells / E. coli | NO Production | 1.6 µM | 11.6% inhibition | [14] |

| Rhamnetin | RAW 264.7 Cells / E. coli | NO Production | 50 µM | 78.2% inhibition | [14] |

| Rhamnetin | RAW 264.7 Cells / E. coli | IL-6 Production | 6.3 µM | 12.9% inhibition | [14] |

| Rhamnetin | RAW 264.7 Cells / E. coli | IL-6 Production | 50 µM | 92.5% inhibition | [14] |

Inflammatory Signaling Pathways

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like Lipopolysaccharide (LPS) or TNF-α. This leads to the phosphorylation and subsequent degradation of the IκBα inhibitor, allowing the p50/p65 NF-κB dimer to enter the nucleus and promote the transcription of inflammatory genes. This compound is thought to interfere with the IκBα degradation step.

The MAPK cascade involves a series of protein kinase phosphorylations that regulate cellular processes like inflammation and apoptosis. This compound can inhibit the phosphorylation of key kinases in this pathway, thereby reducing the expression of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound.

General Experimental Workflow (In Vitro Anti-inflammatory Assay)

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of a test compound on macrophage cells.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production.

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Conclusion and Future Directions

This compound, along with its aglycone rhamnetin, exhibits promising antioxidant and anti-inflammatory properties. The available evidence strongly suggests that its mode of action involves direct radical scavenging and, more significantly, the modulation of key cellular signaling pathways, including the Nrf2, NF-κB, and MAPK cascades. These activities lead to an enhanced endogenous antioxidant defense and a reduction in the production of pro-inflammatory mediators.

While the current body of research is encouraging, further investigation is required. Future studies should focus on:

-

Elucidating the specific antioxidant and anti-inflammatory activities of purified this compound to differentiate its effects from its aglycone.

-

Conducting comprehensive pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

-

Evaluating its efficacy and safety in more complex preclinical models of inflammatory and oxidative stress-related diseases.

The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics to combat a range of pathological conditions underpinned by inflammation and oxidative damage.

References

- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medscidiscovery.com [medscidiscovery.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Medicinal Plants and Phytochemicals in Nrf2 Pathways during Inflammatory Bowel Diseases and Related Colorectal Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Rhamnetin 3-Galactoside: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin 3-galactoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a focus on its anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assays used to evaluate its efficacy, and visualizes the core signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Among these, this compound, a glycosidic form of the O-methylated flavonoid rhamnetin, has garnered attention for its potential health benefits. Its glycosidic structure often enhances its stability and bioavailability compared to its aglycone counterpart. This document synthesizes the current scientific knowledge on this compound and its aglycone, rhamnetin, to provide a technical foundation for further research and development. While some studies focus on the closely related compound Isothis compound, the findings provide valuable insights into the potential mechanisms and applications of rhamnetin glycosides.

Therapeutic Applications and Mechanisms of Action

This compound and its related compounds exhibit a range of therapeutic effects, primarily attributed to their potent anti-inflammatory and antioxidant activities. These properties underpin their potential applications in various disease models.

Anti-inflammatory Effects

Rhamnetin and its glycosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: Rhamnetin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory proteins (MIP-1, MIP-2) in lipopolysaccharide (LPS)-stimulated macrophages[1]. It also inhibits the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS)[1][2]. Similarly, Isothis compound has been found to reduce the expression of iNOS and cyclooxygenase-2 (COX-2)[3][4].

-

Modulation of Signaling Pathways: The anti-inflammatory effects of these compounds are mediated through the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK)[1][4][5]. Rhamnetin has been observed to inhibit the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit[6]. By suppressing these pathways, this compound and its aglycone can effectively attenuate the inflammatory cascade.

Antioxidant Properties

The antioxidant activity of this compound is a cornerstone of its therapeutic potential, contributing to its protective effects in various pathological conditions.

-

Radical Scavenging Activity: Rhamnetin and its glycosides are potent scavengers of reactive oxygen species (ROS)[7]. This activity helps to mitigate oxidative stress, which is a key contributor to cellular damage in numerous diseases.

-

Enhancement of Antioxidant Defense Systems: Beyond direct radical scavenging, these compounds can also enhance the endogenous antioxidant defense system. Isothis compound has been shown to augment the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression[4]. This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1)[4]. Studies on rhamnetin have also demonstrated its ability to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)[7].

Hepatoprotective Effects

The anti-inflammatory and antioxidant properties of this compound and related compounds contribute to their significant hepatoprotective effects.

-

Amelioration of Liver Injury: In animal models of acute liver injury induced by toxins like carbon tetrachloride (CCl4) or thioacetamide (TAA), Isothis compound and Rhamnetin 3-O-α-rhamnoside have been shown to protect the liver[4][6]. This is evidenced by the reduction in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[4][6].

-

Reduction of Oxidative Stress and Inflammation in the Liver: The protective mechanism involves the reduction of lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels in the liver[4][7]. Furthermore, these compounds attenuate the inflammatory response in the liver by inhibiting the NF-κB and MAPK signaling pathways[4][6].

Anticancer Potential

Emerging evidence suggests that rhamnetin possesses anticancer properties, making its glycosides interesting candidates for further investigation in oncology[8][9].

-

Induction of Apoptosis and Cell Cycle Arrest: Rhamnetin has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases[7]. It can also cause cell cycle arrest, thereby inhibiting the proliferation of tumor cells[8].

-

Inhibition of Tumor Growth: In vivo studies have indicated that rhamnetin can suppress tumor progression[7]. Its multifaceted mechanism of action, which includes antioxidant and anti-proliferative effects, contributes to its anticancer potential[7]. Furthermore, rhamnetin may enhance the efficacy of conventional chemotherapy agents like sorafenib in hepatocellular carcinoma by modulating drug resistance pathways[10].

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of this compound and related compounds.

Table 1: Anti-inflammatory Activity

| Compound | Model/Assay | Concentration | Effect | Reference |

| Rhamnetin | LPS-stimulated RAW 264.7 cells | 3.1 µM | 22.3% inhibition of NO production | [2] |

| Rhamnetin | LPS-stimulated RAW 264.7 cells | 50 µM | 77.5% inhibition of NO production | [2] |

| Rhamnetin | E. coli-stimulated RAW 264.7 cells | 6.3 µM | 12.9% inhibition of IL-6 production | [2] |

| Rhamnetin | E. coli-stimulated RAW 264.7 cells | 50 µM | 92.5% inhibition of IL-6 production | [2] |

| Isothis compound | HMGB1-induced HUVECs | 5 µM | Significant inhibition of HMGB1 release | [11] |

| Rhamnetin 3-O-α-rhamnoside | TAA-treated HepG2 cells | 0.04 mM | Significant suppression of NF-κB p65 phosphorylation | [6] |

Table 2: Hepatoprotective and Antioxidant Activity

| Compound | Model/Assay | Concentration/Dose | Effect | Reference |

| Isothis compound | CCl4-induced liver injury in mice | 100 mg/kg | Attenuated increases in serum ALT and AST | [4] |

| Isothis compound | CCl4-induced liver injury in mice | 100 mg/kg | Significantly attenuated the increase in MDA level | [4] |

| Rhamnetin | Ehrlich solid tumor-bearing mice | 100 µg/kg | Decreased elevated MDA level in the liver | [7] |

| Rhamnetin | Ehrlich solid tumor-bearing mice | 100 & 200 µg/kg | Increased reduced SOD and CAT activities | [7] |

| Rhamnetin 3-O-α-rhamnoside | TAA-induced liver injury in zebrafish | - | Ameliorated liver injury phenotypes and decreased oxidative stress | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cells.

-

Methodology:

-

Seed cells (e.g., RAW 264.7 macrophages, HepG2 cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or the vehicle control for a specified period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the production of nitric oxide, an inflammatory mediator.

-

Methodology:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, NF-κB p65, iNOS, COX-2).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Caption: Antioxidant signaling pathway activated by this compound.

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound and its aglycone, rhamnetin, have demonstrated significant therapeutic potential across a range of preclinical models. Their potent anti-inflammatory and antioxidant activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, underscore their promise as lead compounds for the development of new treatments for inflammatory diseases, liver disorders, and potentially cancer.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

In Vivo Efficacy: While promising in vitro and in some in vivo models, further studies in more complex animal models of chronic diseases are required to validate its therapeutic potential.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans.

-

Structure-Activity Relationship: Investigating the structure-activity relationship of different rhamnetin glycosides could lead to the design of more potent and specific therapeutic agents.

References

- 1. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. medscidiscovery.com [medscidiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Rhamnetin decelerates the elimination and enhances the antitumor effect of the molecular-targeting agent sorafenib in hepatocellular carcinoma cells via the miR-148a/PXR axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Rhamnetin 3-galactoside: A Comprehensive Technical Review of Its Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin 3-galactoside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom. Flavonoids and their glycosidic derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, and an in-depth analysis of its biological activities. While direct quantitative data for this compound is limited in publicly available research, this paper compiles and presents data from its aglycone, Rhamnetin, and structurally similar compounds like Isothis compound to infer its potential therapeutic value and guide future research.

Chemical and Physical Properties

This compound is characterized by a rhamnetin aglycone linked to a galactose moiety at the 3-hydroxyl position. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H22O12 | --INVALID-LINK-- |

| Molecular Weight | 478.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | --INVALID-LINK-- |

| Synonyms | 62858-07-5, RefChem:1098029 | --INVALID-LINK-- |

| Natural Sources | Reported in Euphorbia prostrata and Euphorbia hypericifolia. | --INVALID-LINK-- |

Synthesis of this compound

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the synthesis of glycosides.[1] This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[2][3]

General Experimental Protocol (Adapted for this compound):

-

Protection of Rhamnetin: The hydroxyl groups of rhamnetin, except for the 3-OH group, are protected to ensure regioselectivity. This can be achieved using protecting groups like benzyl or silyl ethers. The 5-OH and 7-OH groups have different reactivity, which can be exploited for selective protection.

-

Preparation of the Glycosyl Donor: A galactosyl halide (e.g., acetobromogalactose) is prepared from galactose. The hydroxyl groups of galactose are typically acetylated to increase its reactivity and solubility in organic solvents.

-

Glycosylation: The protected rhamnetin is reacted with the galactosyl halide in an inert solvent (e.g., dichloromethane or toluene) in the presence of a promoter (e.g., silver carbonate). The reaction is typically carried out at room temperature or with gentle heating.

-

Deprotection: The protecting groups on the flavonoid and the sugar moiety are removed to yield the final product, this compound. This is often achieved by catalytic hydrogenation (for benzyl groups) or treatment with a mild base (for acetyl groups).

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly regioselective alternative to chemical methods for flavonoid glycosylation. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. While a specific enzyme for the galactosylation of rhamnetin has not been characterized, protocols for similar transformations can be adapted. For instance, a three-enzyme cascade has been successfully used for the synthesis of Isorhamnetin-3-O-rhamnoside.[4]

Hypothetical Enzymatic Synthesis Protocol (Adapted for this compound):

This protocol would likely involve a galactosyltransferase capable of using rhamnetin as a substrate and a UDP-galactose donor.

-

Enzyme and Substrate Preparation: A suitable galactosyltransferase is required. This could be a recombinant enzyme expressed in a microbial host. The substrates, rhamnetin and UDP-galactose, are prepared in a suitable buffer.

-

Enzymatic Reaction: The enzyme, rhamnetin, and UDP-galactose are incubated together under optimal conditions of temperature and pH. The reaction progress is monitored by HPLC.

-

Product Purification: Once the reaction is complete, the product, this compound, is purified from the reaction mixture using chromatographic methods.

Biological Activities

The biological activities of this compound have not been extensively studied. However, the activities of its aglycone, Rhamnetin, and the closely related compound, Isothis compound, provide strong indications of its potential therapeutic effects.

Anticancer Activity

While no specific IC50 values for this compound are available, its aglycone, rhamnetin, has demonstrated anticancer properties. The anticancer activity of flavonoids is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[5]

Reported Anticancer Activities of Related Compounds:

| Compound | Cell Line | Activity | IC50 | Source |

| Isorhamnetin | SW-480 (colon cancer) | Cytotoxicity | 1.8 ± 0.11 µg/mL (24h) | [6] |

| Isorhamnetin | HT-29 (colon cancer) | Cytotoxicity | 14.89 ± 0.32 µg/mL (24h) | [6] |

Isorhamnetin has been shown to suppress colon cancer cell growth by inhibiting the PI3K-Akt-mTOR pathway.[7] It is plausible that this compound may exert similar effects, potentially with altered bioavailability and pharmacokinetics due to the galactose moiety.

Anti-inflammatory Activity

The anti-inflammatory effects of rhamnetin and isorhamnetin glycosides are better documented. These compounds have been shown to inhibit the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects of Rhamnetin:

| Cell Line | Stimulant | Mediator Inhibited | Concentration | % Inhibition | Source |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 1 µM | 36.1% | [8] |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 50 µM | ~95.7% | [8] |

| RAW 264.7 | LPS | IL-6 | 50 µM | >80% | [8] |

| CRAB-infected RAW 264.7 | - | Nitric Oxide (NO) | 3.1 µM | 22.3% | [8] |

| CRAB-infected RAW 264.7 | - | Nitric Oxide (NO) | 50 µM | 77.5% | [8] |

| CRAB-infected RAW 264.7 | - | IL-6 | 3.1 µM | 5.4% | [8] |

| CRAB-infected RAW 264.7 | - | IL-6 | 50 µM | 74.4% | [8] |

Isothis compound has been shown to ameliorate CCl4-induced hepatic damage by reducing inflammatory signaling pathways.[9] It attenuates the increase in nuclear factor kappa B (NF-κB) and c-Jun nuclear translocation.[9] The anti-inflammatory effects of rhamnetin are mediated through the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways.[10]

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. While specific DPPH or ORAC values for this compound are not available, rhamnetin has been reported to possess antioxidant activity.[11] The antioxidant capacity of flavonoids is influenced by the number and position of hydroxyl groups.

General Protocols for Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant potency.[12]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent probe in the presence and absence of the antioxidant. Results are typically expressed as Trolox equivalents.

It is important to note that the glycosylation of flavonoids can affect their antioxidant activity. In some cases, the aglycone exhibits higher antioxidant activity than its corresponding glycoside.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential therapeutic applications. Based on the biological activities of its aglycone, rhamnetin, and the related compound, isothis compound, it is likely to possess anticancer, anti-inflammatory, and antioxidant properties. However, there is a clear need for further research to specifically investigate and quantify the biological activities of this compound.

Future studies should focus on:

-

Developing and optimizing a robust synthesis protocol for this compound to enable further biological evaluation.

-

Conducting comprehensive in vitro and in vivo studies to determine the IC50 values for its anticancer activity against various cancer cell lines.

-

Quantifying its anti-inflammatory effects by measuring the inhibition of key inflammatory mediators and elucidating its precise mechanism of action on signaling pathways like NF-κB and MAPK.

-

Determining its antioxidant capacity using standardized assays such as DPPH and ORAC.

-

Investigating its bioavailability and pharmacokinetics to understand how the galactose moiety influences its absorption, distribution, metabolism, and excretion.

A deeper understanding of the pharmacological profile of this compound will be crucial for its potential development as a therapeutic agent or a lead compound in drug discovery.

References

- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

Rhamnetin: A Comprehensive Technical Guide on its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a naturally occurring O-methylated flavonol, is the aglycone of rhamnetin 3-galactoside.[1] This compound, found in various plants such as cloves and sweet annie, has garnered significant attention within the scientific community for its diverse pharmacological properties.[2] Extensive research has demonstrated its potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the core biological activities of rhamnetin, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anti-inflammatory Effects

Rhamnetin exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

Rhamnetin has been shown to effectively inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in various in vitro and in vivo models.[3][4]

Quantitative Data: Anti-inflammatory Activity

| Model System | Treatment | Parameter Measured | Rhamnetin Concentration/Dose | Inhibition (%) | Reference |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Rhamnetin | Nitric Oxide (NO) | 1.6 µM | 11.6% | [3] |

| 50 µM | 78.2% | [3] | |||

| Interleukin-6 (IL-6) | 6.3 µM | 12.9% | [3] | ||

| 50 µM | 92.5% | [3] | |||

| E. coli-induced sepsis in mice | Rhamnetin (1 mg/kg) | TNF-α (lung lysate) | 1 mg/kg | 51.8% | [3] |

| IL-6 (lung lysate) | 1 mg/kg | 67.7% | [3] | ||

| TNF-α (serum) | 1 mg/kg | 56.9% | [3] | ||

| IL-6 (serum) | 1 mg/kg | 89.4% | [3] | ||

| Carbapenem-Resistant Acinetobacter baumannii (CRAB)-infected RAW 264.7 macrophages | Rhamnetin | Nitric Oxide (NO) | 3.1 µM | 22.3% | [3] |

| 50 µM | 77.5% | [3] | |||

| Interleukin-6 (IL-6) | 3.1 µM | 5.4% | [3] | ||

| 12.5 µM | 49.1% | [3] | |||

| 50 µM | 74.4% | [3] |

Signaling Pathways

Rhamnetin exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] It has been shown to inhibit the phosphorylation of p38 and ERK, key components of the MAPK pathway.[3]

Key Experimental Protocols

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of rhamnetin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Quantification (Griess Assay):

-

Collect 100 µL of culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

-

Cytokine Measurement (ELISA):

-

Coat a 96-well plate with a capture antibody for TNF-α or IL-6 overnight.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Animals: Six-week-old female BALB/c mice are used.

-

Sepsis Induction: Sepsis is induced by intraperitoneal (i.p.) injection of E. coli (e.g., 3 × 10^5 CFU/mouse) or Carbapenem-Resistant Acinetobacter baumannii (CRAB).

-

Treatment: Rhamnetin (e.g., 1 mg/kg) is administered via i.p. injection 1 hour before the bacterial challenge.

-

Outcome Measures:

-

Bacterial Load: Organs (lungs, liver, kidneys) are harvested, homogenized, and plated on agar to count bacterial colonies.

-

Cytokine Levels: Blood is collected for serum, and lungs are homogenized. TNF-α and IL-6 levels are measured by ELISA.

-

Histopathology: Organs are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage.

-

Anticancer Effects